(S)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride
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Overview
Description
(S)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. It is a derivative of indene, featuring a bromine atom at the 4-position and an amine group at the 1-position, stabilized as a hydrochloride salt. This compound is particularly interesting due to its potential use in the synthesis of pharmaceuticals and as a building block in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves the following steps:
Bromination: The starting material, 2,3-dihydro-1H-indene, undergoes bromination at the 4-position using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
Amination: The brominated intermediate is then subjected to amination using a suitable amine source, such as ammonia or an amine derivative, under conditions that favor nucleophilic substitution.
Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral resolving agent.
Hydrochloride Formation: The final step involves converting the free amine into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for bromination and amination steps, as well as advanced chiral resolution techniques to ensure high enantiomeric purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), converting the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by various nucleophiles such as thiols, amines, or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like thiols or amines in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of various substituted indene derivatives.
Scientific Research Applications
(S)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride depends on its specific application. In biochemical contexts, it may act as a ligand binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary, but typically include interactions with active sites or allosteric sites on proteins, leading to changes in their conformation and function.
Comparison with Similar Compounds
®-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride: The enantiomer of the compound, with similar chemical properties but different biological activity due to chirality.
4-Bromo-2,3-dihydro-1H-inden-1-amine: The non-chiral version of the compound, lacking the specific stereochemistry.
4-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride: A similar compound with a chlorine atom instead of bromine, exhibiting different reactivity and properties.
Uniqueness: (S)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is unique due to its specific stereochemistry, which can impart distinct biological activity and selectivity in biochemical applications. Its bromine atom also provides unique reactivity compared to other halogenated derivatives, making it a valuable compound in synthetic chemistry and pharmaceutical research.
Properties
IUPAC Name |
(1S)-4-bromo-2,3-dihydro-1H-inden-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN.ClH/c10-8-3-1-2-7-6(8)4-5-9(7)11;/h1-3,9H,4-5,11H2;1H/t9-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQTVGHTIXPFNZ-FVGYRXGTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=CC=C2Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C([C@H]1N)C=CC=C2Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30704382 |
Source
|
Record name | (1S)-4-Bromo-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30704382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228570-71-5 |
Source
|
Record name | (1S)-4-Bromo-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30704382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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